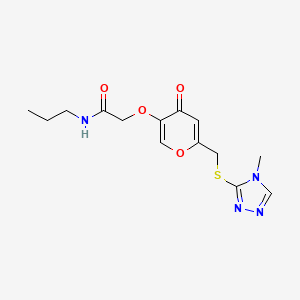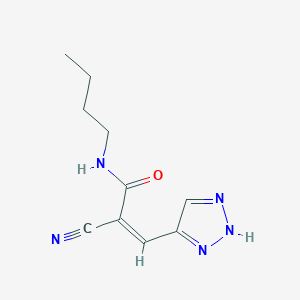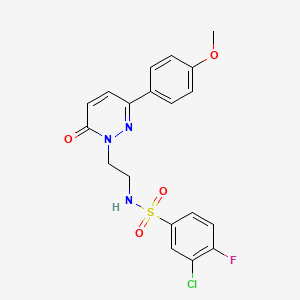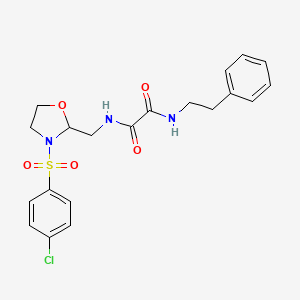![molecular formula C14H15ClN6O B2632946 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol CAS No. 878064-82-5](/img/structure/B2632946.png)
2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core structure . It is a nitrogen-containing compound, which is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The reaction yields are generally good, and the process involves the formation of a linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound . Elemental analysis can provide information about the elemental composition of the compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
This compound and its derivatives have shown potential in medical research due to their antimicrobial and anticancer activities. Notably, specific pyrazole derivatives demonstrated higher anticancer activity than doxorubicin, a standard reference drug, and exhibited significant antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Chemistry and Hydrogen Bonding
The structural chemistry of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveals intricate hydrogen bonding patterns. These compounds crystallize in various forms, with some forming stoichiometric hydrates and others adopting solvent-free forms. The hydrogen bonding arrangements in these structures vary from two-dimensional sheets to three-dimensional frameworks, showcasing the compound's versatility in forming diverse molecular architectures (Trilleras et al., 2008).
Novel Synthesis Methods and Derivatives
The compound has been a focal point for developing novel synthesis methods, leading to the creation of various derivatives. These innovative approaches have yielded compounds like isoxazolines, isoxazoles, and pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which have applications in diverse scientific fields, including medicinal chemistry (Rahmouni et al., 2014).
Zukünftige Richtungen
The future directions for the research on this compound could involve further investigation of its biological and pharmacological activities. For instance, it could be interesting to explore its potential anticancer activity against various cancer cell lines . Additionally, further studies could be conducted to optimize its synthesis and to investigate its mechanism of action .
Wirkmechanismus
Target of Action
The compound 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a part of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is ATP-competitive, meaning it competes with ATP for binding to the kinase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties can help predict the compound’s absorption, distribution, metabolism, and excretion, all of which impact its bioavailability .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This can result in cell cycle arrest and the induction of apoptosis, leading to a decrease in cell proliferation .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol are largely determined by its interactions with various biomolecules. Pyrazolo[3,4-d]pyrimidines, the class of compounds to which it belongs, have been found to exhibit inhibitory activities against certain enzymes, such as CDK2 . This suggests that this compound may interact with similar enzymes and proteins, influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are likely to be multifaceted, given its potential interactions with various biomolecules. For instance, compounds of the pyrazolo[3,4-d]pyrimidine class have been found to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, leading to changes in their activity. For example, pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that this compound may exert its effects at the molecular level by inhibiting or activating enzymes, and inducing changes in gene expression.
Eigenschaften
IUPAC Name |
2-[[4-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(19-14(20-13)16-6-7-22)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEIWDWWYZKFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2632865.png)

![6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632869.png)




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)